molecular formula C10H11NO3 B1610040 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 212578-38-6

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1610040
CAS No.: 212578-38-6
M. Wt: 193.2 g/mol
InChI Key: SSVIRLKDUUXSTR-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound belonging to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms The presence of a carboxylic acid group at the second position and a methyl group at the fourth position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple derivatives. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibits significant antioxidant activity. This property makes it a potential candidate for developing pharmaceuticals aimed at combating oxidative stress-related diseases. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its utility in formulations targeting conditions such as neurodegenerative diseases and cancer .

Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a comparative study, it was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth, highlighting its potential as a lead compound for antibiotic development .

Materials Science

Polymer Chemistry
In the field of polymer science, this compound is utilized as a monomer in the synthesis of benzoxazine resins. These resins are known for their excellent thermal stability and mechanical properties. A case study on the synthesis of benzoxazine-based polymers reported improved thermal resistance and mechanical strength when incorporating this compound into the polymer matrix .

Property Benzoxazine Resin with 4-Methyl Compound Conventional Benzoxazine Resin
Thermal StabilityHigh (up to 300°C)Moderate (up to 250°C)
Mechanical StrengthSuperiorStandard
Processing TemperatureLower (150°C)Higher (180°C)

Chemical Intermediate

Synthesis of Novel Compounds
This compound acts as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization, leading to the development of new chemical entities with potential applications in drug discovery. For instance, researchers have successfully modified the carboxylic acid group to create derivatives with enhanced biological activity .

Case Studies

Case Study 1: Antioxidant Activity Evaluation
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that the compound had an IC50 value comparable to well-known antioxidants like ascorbic acid, indicating its potential for use in nutraceuticals .

Case Study 2: Development of Benzoxazine Resins
A research project focused on synthesizing benzoxazine resins from this compound demonstrated that incorporating it into resin formulations significantly enhanced both thermal stability and mechanical performance compared to traditional formulations without this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

Uniqueness

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (commonly referred to as MBCA) is a compound of interest due to its potential biological activities. This article reviews the biological properties of MBCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H11NO3
  • Molecular Weight: 193.20 g/mol
  • CAS Number: 212578-38-6
  • IUPAC Name: 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

Antioxidant Properties

MBCA has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, a study showed that MBCA could reduce lipid peroxidation in cellular models by up to 50% compared to control groups .

Anti-inflammatory Effects

Research indicates that MBCA exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies on macrophage cells treated with MBCA showed a marked decrease in these cytokines' levels, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

MBCA has also been tested for its antimicrobial properties against various bacterial strains. A study found that MBCA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 125 µg/mL for both strains . This suggests its potential application in developing antimicrobial agents.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of MBCA have shown promise. In animal models of neurodegeneration, MBCA administration resulted in improved cognitive function and reduced neuronal apoptosis. This effect is attributed to its ability to modulate neuroinflammatory pathways and enhance neuronal survival factors like BDNF (Brain-Derived Neurotrophic Factor) .

The mechanisms underlying the biological activities of MBCA are multifaceted:

  • Antioxidant Mechanism: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation: By interacting with signaling pathways involved in inflammation, MBCA reduces the expression of inflammatory mediators.
  • Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways in bacteria.

Case Studies

StudyObjectiveFindings
Evaluate antioxidant activityMBCA reduced oxidative stress markers by 50% in vitro.
Investigate anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in macrophages treated with MBCA.
Test antimicrobial efficacyInhibition of S. aureus and E. coli at MIC of 125 µg/mL.
Assess neuroprotective effectsImproved cognitive function in neurodegeneration models; reduced neuronal apoptosis.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(10(12)13)14-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVIRLKDUUXSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445683
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212578-38-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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